2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Beschreibung
2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid (CAS: 330829-55-5) is a cyclohexane-based carboxylic acid derivative functionalized with a carbamoyl group linked to a 4-ethoxyphenyl substituent. Its molecular formula is C₁₆H₂₀NO₄, with a molecular weight of 290.33 g/mol. The compound is also known by synonyms such as cis-hexahydro-N-(4-ethoxyphenyl)phthalamic acid and MFCD00593249 . This compound is of interest in medicinal chemistry for its scaffold, which allows modifications to optimize pharmacokinetic or pharmacodynamic properties.
Eigenschaften
IUPAC Name |
2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-21-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16(19)20/h7-10,13-14H,2-6H2,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEJRVMYSFAPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the reaction of 4-ethoxyaniline with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with ethyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Overview
2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid is a compound that has garnered interest in various scientific research fields due to its potential therapeutic applications and unique chemical properties. Its molecular structure allows it to interact with biological systems, making it a candidate for drug development and other applications.
Pharmaceutical Research
The compound has been explored for its potential as a pharmaceutical agent. Its structure suggests it may interact with various biological targets, including enzymes and receptors involved in disease processes. Research indicates that compounds with similar structures have shown efficacy in treating conditions such as cancer and bacterial infections.
Antimicrobial Activity
Research into similar carbamoyl compounds has demonstrated significant antimicrobial properties. For instance, studies on structurally related compounds indicate their effectiveness in biofilm dispersion and inhibition against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . This suggests that this compound could also possess similar antimicrobial properties, potentially useful in healthcare settings for infection control.
Enzyme Inhibition
Compounds similar to this compound have been studied for their ability to inhibit carbonic anhydrases (CAs), which are important in various physiological processes and pathological conditions . The design of non-sulfonamide-based CA inhibitors highlights the potential of this compound class in drug development.
Case Study 1: Antimicrobial Efficacy
In a comparative study, analogs of fatty-acid signaling molecules were synthesized to evaluate their biofilm dispersal capabilities. These studies revealed that certain structural features enhance the efficacy of biofilm dispersion, suggesting that modifications similar to those found in this compound could lead to improved antimicrobial agents .
Case Study 2: Enzyme Inhibition
A study focused on the design of inhibitors for carbonic anhydrase II demonstrated that carboxylic acid-based inhibitors could effectively bind to the enzyme's active site, leading to significant inhibition . This paves the way for exploring how this compound could be optimized for similar applications.
Wirkmechanismus
The mechanism of action of 2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid, highlighting variations in substituents, molecular properties, and biological data where available:
Key Observations :
The sulfamoyl and hydroxyethyl derivatives exhibit lower logP values due to polar functional groups, enhancing solubility but limiting passive diffusion .
Biological Activity: The 3-chloro-4-fluoro analog demonstrates measurable bioactivity, with an IC₅₀ of 12.04 µM against human FABP4 (fatty acid-binding protein 4), a target in metabolic disorders . This suggests halogen atoms enhance target engagement via hydrophobic interactions or halogen bonding.
Stereochemical Considerations :
- The target compound and its analogs are assumed to exist in cis-cyclohexane configurations unless specified. Stereochemistry could significantly impact binding to chiral targets, though explicit data is absent in the evidence.
Biologische Aktivität
2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, biological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H21NO3
- CAS Number : 330829-55-5
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate inflammatory pathways by inhibiting enzymes related to inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for anti-inflammatory therapies.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound reduced inflammation in animal models by inhibiting the expression of inflammatory cytokines (e.g., TNF-alpha and IL-6) and enzymes involved in the inflammatory response .
Analgesic Properties
In addition to its anti-inflammatory effects, this compound has shown promise as an analgesic. Experimental studies have reported that it effectively alleviates pain in various models, suggesting its potential utility in pain management therapies .
Antitumor Activity
Preliminary investigations into the antitumor activity of this compound have yielded interesting results. In vitro studies revealed that the compound inhibits the proliferation of cancer cell lines, such as breast cancer and leukemia cells, with IC50 values comparable to established chemotherapeutics . The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring enhance cytotoxicity.
Study 1: Anti-inflammatory Effects
A study conducted by researchers at a prominent university assessed the anti-inflammatory effects of this compound in a rat model of arthritis. The results demonstrated a significant reduction in joint swelling and pain scores compared to control groups, supporting its potential as a therapeutic agent for inflammatory diseases .
Study 2: Antitumor Activity
In another investigation, the compound was tested against various cancer cell lines. The results showed that it induced apoptosis in cancer cells through mitochondrial pathways. The study highlighted the importance of the ethoxy group in enhancing biological activity, suggesting avenues for further structural optimization .
Data Table: Summary of Biological Activities
Q & A
How can researchers optimize the coupling reaction for synthesizing 2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid to achieve higher yields?
Answer:
The coupling reaction can be optimized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a carbodiimide coupling agent with 4-dimethylaminopyridine (DMAP) as a catalyst in a dichloromethane (DCM)/dimethylformamide (DMF) solvent mixture (3:1 v/v). Triethylamine (Et3N) is added to maintain basic conditions, and the reaction is stirred at room temperature for 16 hours. This method, validated for analogous cyclohexanecarboxylic acid derivatives, minimizes side reactions like racemization and improves yields to >85% .
What strategies are recommended for solving the crystal structure of this compound using SHELX software?
Answer:
For crystallographic analysis:
Collect high-resolution data (<1.0 Å) to enable robust refinement in SHELXL , which handles anisotropic displacement parameters effectively.
Use SHELXS/SHELXD for phase determination if single-wavelength data is available, leveraging its Patterson map interpretation for small-molecule structures.
Validate hydrogen bonding networks and torsional angles using SHELXPRO , especially if the compound exhibits conformational flexibility.
For twinned crystals, apply the TWIN/BASF commands in SHELXL to refine twin fractions .
Which computational tools and parameters are optimal for docking this compound into target proteins?
Answer:
AutoDock Vina is preferred for its superior scoring function and parallel processing capabilities. Key steps:
Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level.
Generate grid maps centered on the binding pocket (default size: 20 × 20 × 20 Å).
Set exhaustiveness to 20 for thorough sampling.
Cluster docking poses using RMSD thresholds (2.0 Å) to identify dominant binding modes.
Cross-validate results with MM-PBSA binding free energy calculations .
What personal protective equipment (PPE) and engineering controls are essential when handling this compound?
Answer:
Based on safety data for structurally related spirocyclic carboxylic acids:
- PPE: NIOSH-approved respirators (N95), chemical-resistant gloves (nitrile), and EN 166-certified safety goggles.
- Engineering controls: Fume hoods with face velocity >0.5 m/s and local exhaust ventilation.
- First aid: For skin contact, wash with pH-neutral soap; for eye exposure, irrigate with saline for 15 minutes .
How should researchers reconcile conflicting NMR data between experimental observations and computational predictions?
Answer:
Perform DFT-based NMR chemical shift calculations (e.g., B3LYP/6-311+G(2d,p) in Gaussian) using the crystal structure as the initial geometry.
Account for solvent effects via the IEF-PCM model.
Compare experimental and shifts with computed values, focusing on discrepancies >0.5 ppm.
Analyze dihedral angle dependencies using relaxed potential energy surface scans .
What methodologies facilitate SAR studies for carbamoyl-substituted cyclohexanecarboxylic acid analogs?
Answer:
Synthesize analogs by varying the 4-ethoxyphenyl group (e.g., halogenation, alkyl chain extensions).
Use surface plasmon resonance (SPR) to measure binding kinetics (K, k/k) to target proteins.
Perform free energy perturbation (FEP) calculations to quantify substituent effects on binding affinity.
Validate SAR trends via X-ray crystallography of protein-ligand complexes .
How to ensure IUPAC-compliant naming of complex derivatives arising from this compound?
Answer:
Assign the carboxylic acid (-COOH) as the principal functional group (suffix priority).
Number the cyclohexane ring to minimize locants for substituents.
Use prime notation (e.g., 2',4'') for symmetrical carbamoyl and ethoxy groups.
Validate names using ChemDraw’s IUPAC validator or the 2013 IUPAC alicyclic compound rules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
